3,4-Dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrile is a complex organic compound notable for its unique structural features, including a spiro configuration that fuses a naphthalene ring with an oxirane (epoxide) group and a carbonitrile functional group. This compound has garnered attention in various fields of research due to its potential biological activities and applications in synthetic chemistry.
This compound can be classified as a bicyclic organic compound and is part of the broader category of spiro compounds. The presence of the oxirane ring contributes to its reactivity, making it a subject of interest in organic synthesis and medicinal chemistry. The molecular formula for 3,4-dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrile is , and its molecular weight is approximately 201.23 g/mol.
The synthesis of 3,4-dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrile typically involves several steps, often starting from commercially available naphthalene derivatives. One common method includes:
These synthetic routes require careful control of reaction conditions, including temperature and solvent choice, to optimize yields and minimize by-products.
The molecular structure of 3,4-dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrile features:
The structural data can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 201.23 g/mol |
| IUPAC Name | 3,4-Dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrile |
| Canonical SMILES | C1CC2(CC3=C1C=C(C=C3)N)C(O2)C#N |
The chemical reactivity of 3,4-dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrile is influenced by its functional groups:
These reactions make it a versatile intermediate for further synthetic transformations.
The mechanism of action for 3,4-dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrile primarily involves its interaction with biological macromolecules. Key points include:
These interactions suggest potential applications in drug design and development.
The physical properties of 3,4-dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrile include:
Chemical properties include:
3,4-Dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrile finds applications in various scientific fields:
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5